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molecular formula C14H13FO2 B8315973 Ethyl (5-fluoronaphthalen-1-yl)acetate

Ethyl (5-fluoronaphthalen-1-yl)acetate

Cat. No. B8315973
M. Wt: 232.25 g/mol
InChI Key: GVPMUACDKADACC-UHFFFAOYSA-N
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Patent
US08877779B2

Procedure details

To a solution of ethyl (5-fluoronaphthalen-1-yl)acetate (5.96 g) in ethanol (50 mL) was added 1N sodium hydroxide (50 mL), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, the obtained residue was poured into water, and the mixture was washed with ethyl acetate. The aqueous layer was acidified with 1N hydrochloric acid, and extracted with chloroform, and the extract was washed with water and saturated brine, dried is over magnesium sulfate, and concentrated under reduced pressure to give (5-fluoronaphthalen-1-yl)acetic acid (4.34 g). The title compound was obtained according to the method of Example 103 and using (5-fluoronaphthalen-1-yl)acetic acid.
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[CH2:12][C:13]([O:15]CC)=[O:14].[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[C:7]2[CH2:12][C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
5.96 g
Type
reactant
Smiles
FC1=C2C=CC=C(C2=CC=C1)CC(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was poured into water
WASH
Type
WASH
Details
the mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the extract was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C2C=CC=C(C2=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.34 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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